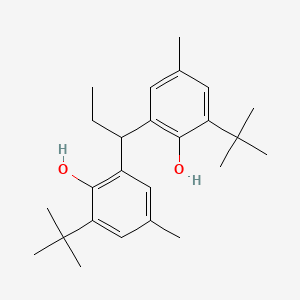

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol)

Description

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) (CAS 119-47-1), also known as Antioxidant 2246, is a sterically hindered bisphenolic compound widely used as an antioxidant in polymers, fuels, and industrial applications. Its molecular formula is C₂₃H₃₂O₂, with a molecular weight of 340.50 g/mol . The structure consists of two phenolic rings bridged by a methylene group, with tert-butyl and methyl substituents at the 6- and 4-positions, respectively. This configuration enhances thermal stability and radical-scavenging efficiency by donating hydrogen atoms to neutralize free radicals .

Key physicochemical properties:

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-10-17(18-11-15(2)13-20(22(18)26)24(4,5)6)19-12-16(3)14-21(23(19)27)25(7,8)9/h11-14,17,26-27H,10H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXLJDETSJMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591078 | |

| Record name | 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-51-1 | |

| Record name | 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol), commonly referred to as AO2246, is a synthetic phenolic antioxidant widely utilized in various industrial applications, including food packaging and cosmetics. Its biological activity has garnered attention due to its potential health implications and therapeutic applications. This article reviews the current understanding of the biological activity of AO2246, focusing on its antioxidant properties, toxicity, and potential therapeutic benefits.

- Chemical Formula : C23H32O2

- Molecular Weight : 356.51 g/mol

- Appearance : White to off-white powder

- Melting Point : 123-127 °C

Antioxidant Activity

AO2246 exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems. These properties are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various cell types .

The antioxidant mechanism primarily involves the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure. This action neutralizes free radicals, thereby preventing cellular damage and maintaining cellular integrity.

Toxicological Studies

Recent studies have raised concerns about the potential toxicity of AO2246. In particular, research conducted on zebrafish larvae demonstrated developmental and neurobehavioral toxicity upon exposure to this compound . The study highlighted that high concentrations of AO2246 were detected in biological samples from pregnant women, indicating a potential risk for developmental effects in offspring.

Case Study: Allergic Reactions

A notable case study reported four patients who developed allergic contact dermatitis (ACD) due to sensitization to AO2246. Patch testing revealed positive reactions at concentrations as low as 1.0% in petrolatum, suggesting that even low levels of exposure can elicit significant allergic responses . The results underscore the need for careful monitoring of AO2246 in consumer products.

Therapeutic Potential

Despite its associated risks, AO2246's antioxidant properties suggest potential therapeutic applications. Research indicates that phenolic antioxidants can offer protective effects against various diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases . For instance, derivatives of tert-butyl phenolic antioxidants have shown promise in reducing oxidative toxicity in neuronal cells and improving cognitive function in animal models .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of AO2246:

Scientific Research Applications

Food Industry

- Antioxidant in Food Preservation : 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) is primarily used as a food additive to prevent rancidity in fats and oils. Its ability to inhibit lipid oxidation extends the shelf life of food products.

Cosmetics and Personal Care

- Stabilizer in Formulations : The compound is incorporated into cosmetic formulations to prevent the oxidative degradation of sensitive ingredients such as vitamins and essential oils. This enhances product stability and efficacy.

Pharmaceutical Industry

- Active Ingredient in Drug Formulations : It serves as an antioxidant in pharmaceutical preparations, protecting active ingredients from oxidative damage during storage and enhancing their therapeutic effectiveness.

Plastics and Polymers

- Additive for Polymer Stabilization : In the plastics industry, this compound is utilized to stabilize polymers against thermal oxidation during processing and end-use. It helps maintain the mechanical properties and appearance of plastics over time.

Lubricants and Greases

- Oxidation Inhibitor : In lubricants, it functions as an oxidation inhibitor, prolonging the life of lubricating oils by preventing the formation of harmful deposits.

Case Study 1: Food Preservation

A study conducted on the application of 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) in frying oils demonstrated that its addition significantly reduced the formation of peroxides and other oxidation products during heating. This resulted in improved flavor stability and extended shelf life compared to control samples without antioxidants.

| Parameter | Control Sample | Sample with Antioxidant |

|---|---|---|

| Peroxide Value (meq/kg) | 15 | 5 |

| Free Fatty Acids (%) | 0.5 | 0.2 |

| Shelf Life (months) | 3 | 6 |

Case Study 2: Cosmetic Formulations

In a comparative analysis of various antioxidants used in skin creams, 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) was shown to outperform other common antioxidants like tocopherol in terms of stability under UV exposure.

| Antioxidant | Stability Rating (0-10) |

|---|---|

| Tocopherol | 6 |

| Ascorbic Acid | 5 |

| Propane-diyl Compound | 9 |

Regulatory Status

The compound is generally recognized as safe (GRAS) for use in food applications by regulatory bodies such as the FDA when used within specified limits. Its safety profile has been extensively studied, confirming its suitability for various applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is part of a broader family of methylene-bridged phenolic antioxidants. Key structural analogues include:

Key Structural Differences :

- Substituent position: Antioxidant 2246 has methyl groups at the 4-position, while 4,4'-Methylenebis(2,6-di-tert-butylphenol) has tert-butyl groups at the 2- and 6-positions, increasing steric hindrance .

- Alkyl chain length: Replacing the methyl group with ethyl (e.g., 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)) alters solubility and antioxidant efficacy .

Antioxidant Performance and Stability

- Radical-Scavenging Efficiency: Antioxidant 2246 exhibits superior radical-scavenging activity compared to 4,4'-Methylenebis(2,6-di-tert-butylphenol) due to optimized steric protection of the phenolic -OH group by the tert-butyl substituents .

- Thermal Stability : The tert-butyl groups in Antioxidant 2246 provide enhanced resistance to thermal degradation compared to analogues with smaller substituents (e.g., methyl or ethyl) .

- Hydrolytic Stability: Compounds with higher Log Kow values (e.g., 4,4'-Methylenebis(2,6-di-tert-butylphenol), Log Kow = 8.99) are less soluble in aqueous environments, reducing leaching in applications like fuel additives .

Environmental and Regulatory Considerations

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol), and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via acid- or base-catalyzed condensation of 6-tert-butyl-4-methylphenol with formaldehyde or a methylene donor. A typical protocol involves:

- Dissolving equimolar amounts of the phenol derivative and formaldehyde in a polar solvent (e.g., ethanol or methanol).

- Adding a catalyst (e.g., HCl or H₂SO₄ for acid catalysis; NaOH for base catalysis).

- Refluxing at 60–80°C for 4–6 hours under inert atmosphere to prevent oxidation .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Yield optimization: Adjust molar ratios (1:1.2 phenol:formaldehyde) and monitor reaction progress via TLC or HPLC .

Q. How can researchers analytically characterize this compound, and what spectroscopic benchmarks should be established?

- Methodological Answer : Key analytical techniques include:

- NMR :

- ¹H NMR (CDCl₃): Peaks for tert-butyl (δ 1.2–1.4 ppm), aromatic protons (δ 6.6–7.2 ppm), and methylene bridge (δ 3.8–4.2 ppm).

- ¹³C NMR : Confirm tert-butyl carbons (δ 28–32 ppm) and phenolic carbons (δ 115–150 ppm) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%) and retention time (~8–10 minutes) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 341.5 .

- Melting Point : Confirm range (123–133°C) via DSC for batch consistency .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the thermal degradation pathways and stability of this antioxidant under high-temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen/air to identify decomposition onset (typically >250°C) and residual mass .

- Pyrolysis-GC/MS : Degrade the compound at 300–400°C and analyze volatile byproducts (e.g., tert-butylphenol fragments, CO₂) to map degradation mechanisms .

- Kinetic Studies : Use Arrhenius equations to model activation energy (Eₐ) from isothermal TGA data. Compare with structurally similar antioxidants (e.g., BHT) .

Q. How can the radical-scavenging efficacy of this compound be quantitatively compared to other phenolic antioxidants, and what mechanistic insights can be derived?

- Methodological Answer :

- DPPH Assay : Prepare 0.1 mM DPPH in ethanol. Add varying concentrations of the compound (10–100 µM), incubate for 30 min, and measure absorbance at 517 nm. Calculate IC₅₀ and compare with BHT or α-tocopherol .

- Electron Spin Resonance (ESR) : Directly detect radical quenching using stable radicals (e.g., TEMPO). Quantify rate constants (k) via spin-trapping agents like DMPO .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to determine bond dissociation energies (BDE) of phenolic O-H groups. Lower BDE correlates with higher antioxidant activity .

Q. What strategies are effective in resolving contradictions in reported bioactivity data, such as discrepancies in cytotoxicity or environmental toxicity profiles?

- Methodological Answer :

- Standardized Assays : Use OECD guidelines for ecotoxicity (e.g., OECD 202 for Daphnia magna immobilization) and cytotoxicity (e.g., MTT assay on HepG2 cells) to ensure reproducibility .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, ECHA) and perform statistical reconciliation using tools like RevMan. Identify confounding variables (e.g., impurity levels, solvent choice) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. methyl groups) on toxicity using QSAR models (e.g., ECOSAR) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets or polymer matrices in material science applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding with phenolic OH and hydrophobic interactions with tert-butyl groups .

- Molecular Dynamics (MD) : Simulate embedding in polyethylene (PE) matrices using GROMACS. Analyze diffusion coefficients and stabilization effects on polymer chains .

- Cohesive Energy Density (CED) : Calculate via MD to predict compatibility with polymers like polypropylene (PP) .

Data Contradictions and Validation

Q. Why do reported melting points vary (123–133°C), and how can researchers ensure accurate characterization?

- Methodological Answer : Variations arise from impurities or polymorphic forms. To validate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.